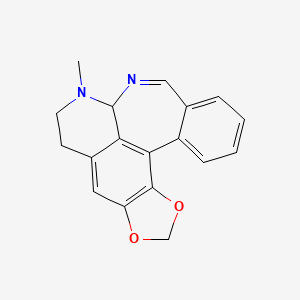
Dragabine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dragabine is a novel compound belonging to the azahomoaporphine class of heterocyclic compounds. It was first isolated from the plants Guatteria sagotiana and Meiogyne virgata, which are part of the Annonaceae family . The structure of this compound includes a unique azahomoaporphine skeleton, which distinguishes it from other related compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dragabine involves several steps, starting from simple organic molecules. The key steps include the formation of the azahomoaporphine skeleton through a series of cyclization reactions. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. Additionally, various catalysts may be employed to improve the yield and selectivity of the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production time. The purification of this compound would involve techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Dragabine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer double bonds or oxygen atoms.
Applications De Recherche Scientifique
Dragabine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound has shown potential in biological studies due to its interaction with various biological targets. It is used in the study of enzyme inhibition and receptor binding.
Medicine: this compound is being investigated for its potential therapeutic effects. It has shown promise in the treatment of neurological disorders and as an anti-cancer agent.
Industry: this compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of Dragabine involves its interaction with specific molecular targets in the body. This compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dragabine include other azahomoaporphine derivatives such as northis compound. These compounds share the same core structure but differ in their functional groups and side chains.
Uniqueness
What sets this compound apart from other similar compounds is its unique azahomoaporphine skeleton, which imparts distinct chemical and biological properties. This uniqueness makes this compound a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
107030-45-5 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
11-methyl-3,5-dioxa-11,13-diazapentacyclo[10.8.1.02,6.08,21.015,20]henicosa-1(21),2(6),7,13,15,17,19-heptaene |
InChI |
InChI=1S/C18H16N2O2/c1-20-7-6-11-8-14-17(22-10-21-14)16-13-5-3-2-4-12(13)9-19-18(20)15(11)16/h2-5,8-9,18H,6-7,10H2,1H3 |
Clé InChI |
IYXPLTSTKGDBLL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC3=C(C4=C2C1N=CC5=CC=CC=C54)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)

![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
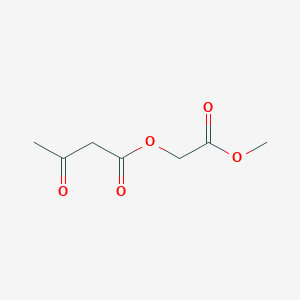
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
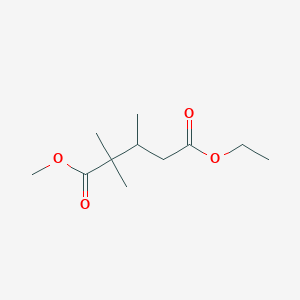
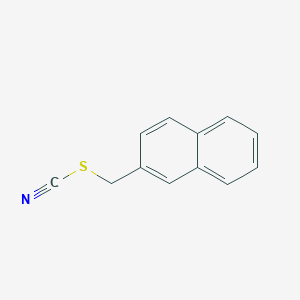

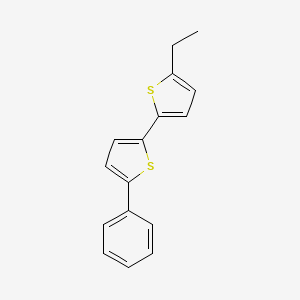
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
